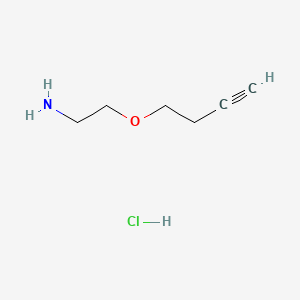
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C6H11NO. It is known for its unique structure, which includes an amino group and a propargyl group. This compound is often used as a PEG linker in various chemical reactions, particularly in click chemistry, due to its ability to react with azides and carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride typically involves the reaction of but-3-yn-1-ol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. These methods often utilize advanced reactors and precise control of reaction parameters to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride involves its ability to form stable covalent bonds with target molecules. The propargyl group reacts with azides via click chemistry, forming triazole linkages. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls, facilitating the formation of amide bonds.
Comparison with Similar Compounds
Similar Compounds
2-But-3-ynoxyethanamine: Similar structure but lacks the hydrochloride salt form.
But-3-yn-1-amine: Contains a similar propargyl group but differs in the overall structure
Uniqueness
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride is unique due to its dual functional groups (amino and propargyl), which enable versatile chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
| 2803861-10-9 | |
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-but-3-ynoxyethanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-3-5-8-6-4-7;/h1H,3-7H2;1H |
InChI Key |
SOUGYDXRDGQQIY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)


![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)
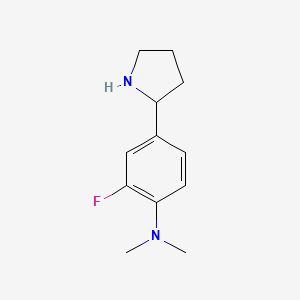
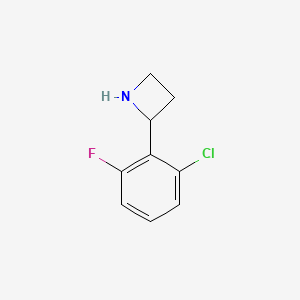
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
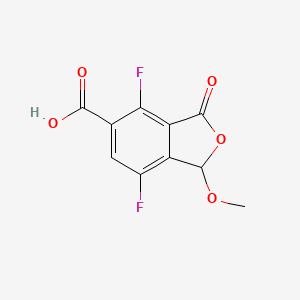
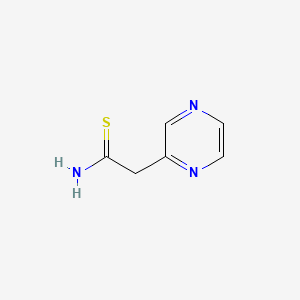
![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
